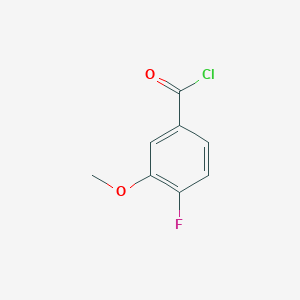

4-Fluoro-3-methoxybenzoyl chloride

Description

Academic Significance of Fluorinated Aromatic Acyl Chlorides

Fluorinated aromatic acyl chlorides are a class of compounds that have garnered considerable attention in the scientific community. The inclusion of fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. rsc.org

In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. rsc.org This has led to an exponential increase in the number of fluorinated drugs and drug candidates. nih.gov Consequently, the development of synthetic methods for incorporating fluorine, and by extension, the use of fluorinated building blocks like fluorinated aromatic acyl chlorides, is of paramount importance. rsc.org

Acyl fluorides, which can be synthesized from their corresponding acyl chlorides, are particularly interesting due to their unique balance of stability and reactivity. rsc.orgrsc.org They are more stable towards hydrolysis than other acyl halides, making them easier to handle, while still being effective acylation reagents. beilstein-journals.org This has led to their increasing use in challenging acylation reactions, including peptide synthesis. beilstein-journals.orgresearchgate.net

Foundational Role of Benzoyl Chlorides in Synthetic Methodologies

Benzoyl chlorides are a cornerstone of organic synthesis, serving as important intermediates for a wide array of chemical products. chemicalbook.comgoogle.com They are derivatives of carboxylic acids and are highly reactive, making them excellent reagents for introducing the benzoyl group into other molecules. atamanchemicals.comgoogle.com This process, known as benzoylation, is a fundamental transformation in organic chemistry.

The reactivity of the acyl chloride group allows for facile reactions with a variety of nucleophiles. For instance, they react with alcohols to form esters, with amines to form amides, and with aromatic compounds in Friedel-Crafts acylation reactions to produce benzophenones and related derivatives. wikipedia.org These reactions are crucial in the production of a vast range of products, including dyes, perfumes, pharmaceuticals, and resins. atamanchemicals.comwikipedia.org

The synthesis of benzoyl chlorides can be achieved through several methods, most commonly by reacting the corresponding benzoic acid with a chlorinating agent such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride. wikipedia.orgresearchgate.net Industrial production often involves the partial hydrolysis of benzotrichlorides. google.com

Overview of Research Trends for Substituted Benzoyl Chlorides, Including 4-Fluoro-3-methoxybenzoyl chloride

Research into substituted benzoyl chlorides is driven by the need for novel compounds with specific properties for various applications, including pharmaceuticals, agrochemicals, and materials science. google.com The substituents on the benzene (B151609) ring can fine-tune the reactivity of the benzoyl chloride and introduce desired functionalities into the final product.

For example, this compound has been utilized as a reactant in the synthesis of various chemical structures. It can be reacted with pyrrolidine (B122466) to form (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone. vulcanchem.com This highlights its role as a precursor for creating more complex substituted aromatic compounds.

The synthesis of substituted benzoyl chlorides is an active area of research, with efforts focused on developing efficient and selective methods. google.com One common method involves the chlorination of the corresponding substituted benzoic acid. For instance, 3-Fluoro-4-methoxybenzoic acid can be treated with thionyl chloride to produce the corresponding benzoyl chloride, enhancing its reactivity for subsequent reactions like Friedel-Crafts acylation. ossila.com Similarly, 4-methoxybenzoic acid can be converted to 4-methoxybenzoyl chloride using thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com

The development of catalytic methods for these transformations is a key trend, aiming to improve efficiency and reduce waste. google.com The market for benzoyl chloride and its derivatives is closely monitored, with fluctuations in prices and demand reflecting the broader trends in the chemical industry. chemanalyst.com

Physicochemical Properties of 4-Fluoro-3-methylbenzoyl chloride

| Property | Value |

|---|---|

| Assay | 97% |

| Refractive Index | n20/D 1.5320 (lit.) |

| Boiling Point | 129-133 °C/17 mmHg (lit.) |

| Density | 1.215 g/mL at 25 °C (lit.) |

| Storage Temperature | 2-8°C |

Data sourced from reference sigmaaldrich.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoro-3-methylbenzoyl chloride |

| Benzoyl chloride |

| (2-Chloro-4-fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone |

| 3-Fluoro-4-methoxybenzoic acid |

| 4-methoxybenzoic acid |

| 4-methoxybenzoyl chloride |

| Thionyl chloride |

| Phosphorus pentachloride |

| Oxalyl chloride |

| Pyrrolidine |

| Benzotrichlorides |

| Alcohols |

| Esters |

| Amines |

| Amides |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDODYDNQSSLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610693 | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82846-19-3 | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82846-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Methoxybenzoyl Chloride

Classical and Contemporary Synthetic Routes

The preparation of 4-fluoro-3-methoxybenzoyl chloride predominantly follows established methods for acyl chloride synthesis, with specific adaptations to accommodate the substituents on the aromatic ring.

Synthesis from 4-Fluoro-3-methoxybenzoic Acid Precursors

The most direct and common method for synthesizing this compound is through the chlorination of 4-fluoro-3-methoxybenzoic acid. This transformation can be effectively carried out using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

When thionyl chloride is employed, the reaction is typically conducted in an inert solvent, such as chloroform (B151607), and may be catalyzed by a few drops of N,N-dimethylformamide (DMF). prepchem.com The reaction mixture is usually heated to reflux to ensure complete conversion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification process.

Alternatively, oxalyl chloride offers a milder and often more selective method for this conversion. chemicalbook.com The reaction is generally performed in a chlorinated solvent like dichloromethane (B109758) at or below room temperature. Similar to the thionyl chloride method, a catalytic amount of DMF is often used to facilitate the reaction. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases, allowing for straightforward isolation of the desired product. A general procedure for a similar transformation involves stirring the aryl acid in dichloromethane with oxalyl chloride and a catalytic amount of DMF at room temperature for about an hour. chemicalbook.com

A comparative overview of these classical methods is presented below:

| Chlorinating Agent | Typical Solvent | Catalyst | Temperature | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Chloroform, Toluene (B28343) | DMF (catalytic) | Reflux | SO₂, HCl | A common and cost-effective method. prepchem.comprepchem.com |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane | DMF (catalytic) | Room Temperature | CO, CO₂, HCl | Milder conditions, often leading to higher purity. chemicalbook.com |

Multi-Step Conversions from Aromatic Starting Materials

For instance, a related synthesis of 4-methoxybenzyl chloride starts from anisole, which is reacted with paraformaldehyde and hydrogen chloride. prepchem.com A similar strategy could be envisioned for this compound, starting from 2-fluoroanisole.

Another potential multi-step pathway could involve the functionalization of a substituted aniline (B41778). For example, 2-fluoro-5-methoxyaniline (B1314495) could be a viable starting material. Through a Sandmeyer reaction, the amino group can be converted to a nitrile, which can then be hydrolyzed to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid. This acid would then be chlorinated as described in section 2.1.1.

A patent for the industrial preparation of a similar compound, 2,4,5-trifluoro-3-methoxybenzoyl chloride, outlines a multi-step process starting from tetrachlorophthalic anhydride. google.comgoogle.com This involves a series of reactions including amination, fluorination, hydrolysis, decarboxylation, methylation, and finally, chlorination with thionyl chloride to yield the acyl chloride. google.comgoogle.com This highlights the complexity of industrial routes that may be necessary to produce such substituted benzoyl chlorides.

Catalytic Approaches in the Preparation of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Utilization of Lewis Acid Catalysis

While the direct chlorination of the carboxylic acid with thionyl chloride or oxalyl chloride does not typically require a Lewis acid, these catalysts are crucial in some of the multi-step synthetic routes. For example, in a Friedel-Crafts type reaction to introduce a carbonyl group onto the aromatic ring of a precursor like 1-fluoro-2-methoxybenzene, a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) would be essential.

In the context of related acyl chloride syntheses, Lewis acids are also used. For example, the preparation of 4-alkylbenzoyl chlorides can be achieved by reacting an alkylbenzene with oxalyl chloride in the presence of aluminum chloride. orgsyn.org However, for the specific conversion of 4-fluoro-3-methoxybenzoic acid to its acyl chloride, strong Lewis acids are generally avoided to prevent potential side reactions on the substituted aromatic ring.

Exploration of Green Chemistry Catalytic Systems

The principles of green chemistry encourage the use of more environmentally benign reagents and catalytic systems. In the synthesis of acyl chlorides, this often translates to finding alternatives to traditional chlorinating agents like thionyl chloride and phosgene (B1210022) derivatives, which can be hazardous.

One approach is the development of solid-supported catalysts or the use of catalytic systems that can be easily recovered and reused. While specific examples for this compound are not extensively documented, research into greener methods for acyl chloride synthesis is ongoing. This includes the use of milder chlorinating agents and developing catalytic cycles that minimize waste. For instance, processes that utilize catalytic amounts of a reagent that is regenerated in situ are being explored.

A patent for the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride mentions the use of dimethyl carbonate as a methylating agent, which is considered a greener alternative to dimethyl sulfate. google.com The final acylation step, however, still employed thionyl chloride. google.com This indicates a move towards greener reagents in some steps of the synthesis, even if a fully green process has not yet been realized for the final conversion to the acyl chloride.

Optimization of Reaction Conditions for Industrial and Laboratory Scale Synthesis

The optimization of reaction conditions is critical to maximize yield, minimize impurities, and ensure the economic viability and safety of the synthesis of this compound, both in the laboratory and on an industrial scale.

Key parameters that are typically optimized include:

Reaction Temperature: For the chlorination of 4-fluoro-3-methoxybenzoic acid, the temperature is a critical factor. While reactions with oxalyl chloride can often be run at room temperature, thionyl chloride reactions typically require heating to proceed at a reasonable rate. prepchem.comchemicalbook.com Overheating can lead to the formation of byproducts.

Reaction Time: The duration of the reaction must be sufficient for complete conversion of the starting material. This is often monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). For a similar synthesis of 4-fluorobenzoyl chloride, a reaction time of 16 hours at reflux was reported. prepchem.com

Stoichiometry of Reagents: The molar ratio of the chlorinating agent to the carboxylic acid is a key parameter. An excess of the chlorinating agent is often used to ensure complete reaction, but a large excess can lead to purification challenges and increased cost.

Solvent Choice: The solvent must be inert to the reaction conditions and allow for appropriate temperature control. For industrial processes, factors such as cost, safety, and environmental impact are also major considerations.

Purification Method: For laboratory-scale synthesis, purification is often achieved by distillation under reduced pressure to obtain the pure acyl chloride. prepchem.com On an industrial scale, the purification process needs to be efficient and scalable.

The following table summarizes some of the reported conditions for the synthesis of a similar compound, 4-fluorobenzoyl chloride, which can serve as a starting point for the optimization of the synthesis of this compound.

| Starting Material | Chlorinating Agent (molar excess) | Solvent | Catalyst | Time (h) | Temperature (°C) | Yield (%) | Reference |

| 4-Fluorobenzoic acid | Thionyl chloride (3 eq.) | Chloroform | DMF (cat.) | 16 | Reflux | 83 | prepchem.com |

For industrial production, continuous flow processes are increasingly being explored as they can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. A patent for a related compound, 3-chloro-4-fluorobenzoyl chloride, describes a process that can be carried out continuously. google.com

Solvent System Selection and Optimization

The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rate, yield, and purity. An ideal solvent should be inert to the reactants and the product, effectively dissolve the starting carboxylic acid, and have a boiling point that facilitates both the reaction and its subsequent removal.

Commonly used solvents for the preparation of acyl chlorides are aprotic and non-polar or weakly polar, such as dichloromethane (DCM), toluene, and chloroform. researchgate.netlookchem.com The selection process often involves screening several solvents to identify the one that provides the best balance of solubility and reactivity. For instance, while a solvent might be excellent at dissolving the starting material, it could also participate in side reactions or be difficult to remove from the final product.

Catalytic amounts of N,N-dimethylformamide (DMF) are frequently added to the reaction mixture. youtube.com DMF reacts with the chlorinating agent to form a Vilsmeier salt, which is the actual reactive species that chlorinates the carboxylic acid. google.com

Below is an illustrative table representing a hypothetical solvent screening study for the synthesis of this compound.

| Solvent | Starting Material Solubility | Reaction Time (h) | Yield (%) | Purity (by GC-MS, %) |

|---|---|---|---|---|

| Dichloromethane (DCM) | Good | 2 | 95 | 98 |

| Toluene | Moderate | 4 | 92 | 97 |

| Chloroform | Good | 3 | 93 | 98 |

| Acetonitrile | High | 2.5 | 88 | 95 |

| Neat (no solvent) | N/A | 5 | 85 | 93 |

Temperature, Pressure, and Reaction Time Profile Studies

The reaction conditions, specifically temperature, pressure, and duration, are pivotal for maximizing the yield and minimizing the formation of impurities. These parameters are often interdependent and require careful optimization.

The reaction is typically conducted at room temperature or with gentle heating. chemicalbook.com Higher temperatures can accelerate the reaction but may also lead to the decomposition of the product or the formation of undesired byproducts. For thermally labile acyl chlorides, conducting the reaction at lower temperatures is crucial. youtube.com The reaction progress is often monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. researchgate.net

Since the byproducts of thionyl chloride and oxalyl chloride are gaseous, the reaction is usually performed under a fume hood or with a gas trap to handle the evolved HCl and SO₂ or CO/CO₂. chemguide.co.ukchemguide.co.uk The pressure is typically atmospheric.

The following table illustrates a hypothetical study on the optimization of reaction temperature and time for the synthesis of this compound using thionyl chloride in DCM.

| Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 25 (Room Temp) | 4 | 85 | 80 | 97 |

| 25 (Room Temp) | 6 | 98 | 94 | 98 |

| 40 (Reflux) | 1 | 95 | 92 | 98 |

| 40 (Reflux) | 2 | >99 | 96 | 98.5 |

| 60 | 1 | >99 | 93 | 96 (some degradation) |

Reagent Stoichiometry and Purity Enhancement

The stoichiometry of the reagents, particularly the chlorinating agent, plays a significant role in the outcome of the synthesis. A slight excess of the chlorinating agent is generally used to ensure the complete conversion of the carboxylic acid. However, a large excess can lead to difficulties in purification and potential side reactions. The optimal stoichiometry is determined experimentally.

The purity of the starting 4-fluoro-3-methoxybenzoic acid is also important, as impurities may be carried through the synthesis or interfere with the reaction.

Purification of the resulting this compound is crucial to remove any unreacted starting material, excess chlorinating agent, and byproducts. The most common method for purifying acyl chlorides is fractional distillation under reduced pressure. chemguide.co.ukchemguide.co.uk This is particularly important for liquid acyl chlorides. Solid acyl chlorides can often be purified by recrystallization from a suitable inert solvent like toluene or petroleum ether. lookchem.com Washing the crude product with a dilute sodium bicarbonate solution can remove acidic impurities, but this must be done carefully as acyl chlorides are readily hydrolyzed. lookchem.com

An illustrative study on the effect of reagent stoichiometry on the synthesis is presented below.

| Equivalents of SOCl₂ | Conversion of Carboxylic Acid (%) | Isolated Yield (%) | Product Purity (by HPLC, %) |

|---|---|---|---|

| 1.0 | 85 | 82 | 99.0 |

| 1.2 | >99 | 96 | 99.5 |

| 1.5 | >99 | 95 | 99.4 |

| 2.0 | >99 | 94 | 98.8 (impurities from excess reagent) |

Reactivity and Mechanistic Investigations of 4 Fluoro 3 Methoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent feature of 4-Fluoro-3-methoxybenzoyl chloride's reactivity is the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent substrate for nucleophilic acyl substitution reactions, where the chloride ion is displaced by a nucleophile. This class of reactions is fundamental to the construction of esters, amides, and other carboxylic acid derivatives. The general mechanism proceeds through a tetrahedral intermediate, where the nucleophile adds to the carbonyl carbon, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.

Acylation of Alcohols and Phenols for Ester Formation

This compound readily reacts with alcohols and phenols in the presence of a non-nucleophilic base to form the corresponding esters. The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the product side.

While specific examples of the esterification of this compound are not extensively detailed in publicly available research, the reaction follows a well-established mechanism. For instance, its reaction with a generic alcohol (R-OH) would proceed as follows:

Reaction Scheme:

The reaction conditions typically involve stirring the acyl chloride with the alcohol and the base in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at room temperature or with gentle heating. The specific conditions and yields would vary depending on the steric and electronic properties of the alcohol or phenol (B47542).

Amidation Reactions with Primary and Secondary Amines

The synthesis of amides from this compound and primary or secondary amines is a robust and widely utilized transformation. These reactions are generally high-yielding and proceed under mild conditions.

A documented example involves the reaction of this compound with tert-butyl carbazate. In a specific patent, the reaction is carried out in chloroform (B151607) with triethylamine as the base at ice-cold temperature, followed by stirring at room temperature overnight. google.com This reaction highlights the utility of this acyl chloride in introducing the 4-fluoro-3-methoxybenzoyl moiety into molecules containing amine functionalities, which is a common strategy in the synthesis of pharmaceutical candidates.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | tert-Butyl carbazate | Triethylamine | Chloroform | tert-Butyl 2-(4-fluoro-3-methoxybenzoyl)hydrazine-1-carboxylate |

Another patent describes the general possibility of using this compound in amidation reactions to prepare 1,2,4-triazolone derivatives, which are of interest for their potential biological activities. google.com

Acylation of Carboxylic Acids to Yield Anhydrides

This compound can react with the salt of a carboxylic acid (a carboxylate) to form a mixed anhydride. This reaction proceeds via nucleophilic acyl substitution where the carboxylate anion acts as the nucleophile.

Although specific examples involving this compound are not readily found in the literature, the general reaction is well-known. The reaction would typically be carried out by treating the acyl chloride with a carboxylate salt, such as sodium carboxylate, in an aprotic solvent.

General Reaction:

These mixed anhydrides can be useful as activated carboxylic acid derivatives in their own right for subsequent acylation reactions.

Reactions with Carbon-Based Nucleophiles (e.g., Grignard Reagents, Organolithiums)

The reaction of this compound with strong carbon-based nucleophiles like Grignard reagents (R-MgX) or organolithium reagents (R-Li) typically leads to the formation of ketones. However, the reaction is often difficult to stop at the ketone stage, as ketones are also susceptible to attack by these powerful nucleophiles, leading to the formation of tertiary alcohols as the final product after an aqueous workup.

A patent mentions the possibility of reacting a derivative containing the this compound moiety with a Grignard or organolithium reagent to form a ketone, which is then further reacted. google.com To favor the formation of the ketone, the reaction is usually carried out at low temperatures, and sometimes less reactive organometallic reagents, such as organocadmium or organocuprate (Gilman) reagents, are employed.

Reaction Pathway:

Ketone Formation: this compound + R-MgX → 4-Fluoro-3-methoxyphenyl R-ketone + MgXCl

Tertiary Alcohol Formation: 4-Fluoro-3-methoxyphenyl R-ketone + R-MgX → Intermediate → Tertiary Alcohol (after workup)

Electrophilic Aromatic Substitution Patterns Directed by Fluoro and Methoxy (B1213986) Groups

The benzene (B151609) ring of this compound is substituted with a fluorine atom at position 4 and a methoxy group at position 3. Both of these substituents influence the rate and regioselectivity of further electrophilic aromatic substitution reactions.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. It donates electron density to the ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. The ortho positions (2 and 4) and the para position (6) relative to the methoxy group are activated.

Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. However, it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack.

In this compound, the acyl chloride group is a strong deactivating group and a meta-director. However, electrophilic aromatic substitution on the benzoyl chloride ring itself is generally difficult due to the deactivating nature of the carbonyl group.

When considering the directing effects of the fluoro and methoxy groups on the parent 1-fluoro-2-methoxybenzene system, the powerful activating and directing effect of the methoxy group generally dominates. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho and para to the methoxy group. In the case of this compound, the available positions for electrophilic attack are C2, C5, and C6.

Position C2: Ortho to the methoxy group and meta to the fluoro group.

Position C5: Para to the methoxy group and ortho to the fluoro group.

Position C6: Ortho to the methoxy group.

Considering the strong activating effect of the methoxy group, positions 2, 5, and 6 are all activated. However, steric hindrance from the adjacent acyl chloride group might disfavor substitution at C2. The fluorine atom, while deactivating, will also direct ortho and para to itself (positions 3 and 5). The combined effects suggest that electrophilic attack is most likely to occur at position 5, which is para to the strongly activating methoxy group and ortho to the fluorine, and at position 2, which is ortho to the methoxy group. The exact distribution of products would depend on the specific electrophile and reaction conditions.

Radical Reactions Involving this compound

There is currently no specific information available in the scientific literature detailing radical reactions that directly involve this compound. In general, benzoyl chlorides are not typically used as precursors for radical reactions under standard conditions. However, under specific conditions such as high temperatures or photochemical initiation, radical pathways could potentially be induced. For instance, the chlorination of 4-methoxybenzoyl chloride at the methoxy group can proceed via a radical mechanism at elevated temperatures without the need for a radical initiator. google.com It is conceivable that under similar harsh conditions, this compound could undergo radical reactions, but this remains a subject for further investigation.

Computational and Theoretical Studies on Reaction Pathways and Selectivity

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate reaction pathways and predicting the selectivity of reactions involving substituted benzoyl chlorides. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of theoretical research on analogous substituted benzoyl chlorides provides a robust framework for understanding its reactivity. By examining the electronic effects of the fluoro and methoxy substituents, we can extrapolate and predict the behavior of this compound in various chemical transformations.

Theoretical investigations into the solvolysis of para-substituted benzoyl chlorides have revealed a spectrum of mechanisms ranging from a dissociative S_N_1 pathway, involving the formation of a benzoyl cation, to an associative S_N_2 pathway with significant nucleophilic solvent assistance. nih.govnih.gov The preferred pathway is highly dependent on the electronic nature of the substituents and the nucleophilicity of the solvent. For this compound, the methoxy group at the meta position and the fluoro group at the para position exert opposing electronic effects. The methoxy group is a moderately activating, electron-donating group through resonance, while the fluoro group is a deactivating, electron-withdrawing group through induction, but a weak electron-donating group through resonance. The net effect of these substituents on the stability of a potential benzoyl cation intermediate would be modest, suggesting that in weakly nucleophilic solvents, a dissociative pathway could be competitive.

Density Functional Theory (DFT) calculations have been effectively employed to model the transition states and reaction energy profiles for various reactions of benzoyl chlorides. ikprress.orgresearchgate.net For instance, in reactions such as the formation of benzoyl isothiocyanates from substituted benzoyl chlorides and ammonium (B1175870) thiocyanate, DFT studies at the M062x/6‐311G++(2d,2p) level of theory have shown that the reaction follows second-order kinetics. ikprress.org Such studies typically calculate the activation energies (ΔE‡), enthalpies (ΔH‡), and Gibbs free energies (ΔG‡) of activation for the proposed mechanistic steps.

A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu) would likely model the following key steps of an associative mechanism:

Formation of a tetrahedral intermediate.

Departure of the chloride leaving group.

Table 1: Hypothetical Calculated Activation Parameters for the Reaction of this compound with a Generic Nucleophile (Associative Pathway)

| Parameter | Value (kcal/mol) | Description |

| ΔE‡ (Step 1) | 15 - 20 | Activation energy for the formation of the tetrahedral intermediate. |

| ΔG‡ (Step 1) | 20 - 25 | Gibbs free energy of activation for the formation of the tetrahedral intermediate. |

| ΔE‡ (Step 2) | 5 - 10 | Activation energy for the departure of the chloride leaving group. |

| ΔG‡ (Step 2) | 2 - 7 | Gibbs free energy of activation for the departure of the chloride leaving group. |

Note: These values are hypothetical and intended for illustrative purposes. Actual values would be dependent on the specific nucleophile and solvent system.

Furthermore, computational studies are crucial for predicting regioselectivity in reactions such as Friedel-Crafts acylation. In the acylation of an aromatic substrate with this compound, theoretical calculations could predict the most likely site of substitution on the aromatic ring by modeling the stability of the possible sigma complexes. The electronic properties of the substituents on the benzoyl chloride, in this case, the 4-fluoro and 3-methoxy groups, would influence the electrophilicity of the acylium ion intermediate.

The interplay of electron-donating and electron-withdrawing groups also influences the selectivity of reactions. For example, in the palladium-catalyzed difunctionalization of unsaturated C-C bonds with acid chlorides, the electronic nature of the substituents on the benzoyl chloride can affect the stereoselectivity of the product. nih.gov DFT calculations can be used to rationalize these stereochemical outcomes by modeling the transition state geometries of the key stereodetermining steps.

Applications of 4 Fluoro 3 Methoxybenzoyl Chloride in Advanced Organic Synthesis

Intermediate for the Synthesis of Complex Fluorinated Aromatic Compounds

The presence of both fluorine and methoxy (B1213986) groups on the benzoyl chloride scaffold provides a strategic advantage in the synthesis of complex aromatic compounds. These substituents influence the reactivity and properties of the resulting molecules, making 4-fluoro-3-methoxybenzoyl chloride a key starting material for various derivatives.

Construction of Substituted Benzamides and Benzophenones

This compound is frequently employed in the synthesis of substituted benzamides through its reaction with various amines. This reaction is fundamental in the preparation of a diverse range of compounds, including those with potential biological activity. For instance, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have been designed and synthesized, demonstrating good insecticidal and fungicidal activities. mdpi.com The general scheme for this synthesis involves the reaction of the acyl chloride with a substituted aniline (B41778) to form the corresponding N-substituted benzamide.

Similarly, this acyl chloride is a precursor for the synthesis of substituted benzophenones. The Friedel-Crafts acylation reaction, where this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, yields the corresponding benzophenone (B1666685) derivative. These fluorinated benzophenones are important intermediates in the preparation of various fine chemicals and pharmaceuticals.

Building Block for the Synthesis of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable building block for their construction. The reactivity of the acyl chloride group allows for its incorporation into various heterocyclic scaffolds.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles often involves the use of acyl chlorides as starting materials. nih.gov this compound can be used to acylate nitrogen-containing compounds, leading to the formation of intermediates that can then be cyclized to form various heterocyclic rings. ekb.egrsc.orgresearchgate.net For example, it can be used in the synthesis of substituted quinazolines, pyridines, and other nitrogenous heterocyclic systems that are of interest in drug discovery. ekb.egrsc.orgresearchgate.net The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products. ekb.eg

Development of Oxygen-Containing Heterocyclic Scaffolds

In a similar fashion, this compound is utilized in the synthesis of oxygen-containing heterocycles. For instance, it can react with substrates containing hydroxyl groups to form ester linkages, which can then undergo intramolecular cyclization to yield lactones or other oxygen-containing ring systems. The synthesis of coumarin (B35378) dimers with potential HIV-1 activity has been reported using a related methoxybenzoyl chloride. chemicalbook.com

Precursor in the Development of Specialty Chemicals

Beyond its role in the synthesis of specific compound classes, this compound is a precursor for a variety of specialty chemicals. Its derivatives find applications in materials science and as intermediates in the production of agrochemicals and other high-value products. For example, the incorporation of fluorinated moieties can impart desirable properties such as thermal stability and altered electronic characteristics to polymers and other materials. The synthesis of stilbene (B7821643) and dihydrostilbene derivatives with potential anti-cancer activity has been achieved using a similar methoxybenzoyl chloride. chemicalbook.comganeshremedies.com

Synthesis of Polymer Monomers

Although detailed examples are not extensively documented in readily accessible literature, the fundamental reactivity of this compound makes it a prime candidate for the synthesis of various functionalized monomers. Acyl chlorides are well-established precursors for creating esters and amides through reactions with alcohols and amines, respectively. This reactivity can be harnessed to synthesize monomers containing the 4-fluoro-3-methoxybenzoyl moiety.

For instance, reaction with diols or diamines could yield di-functional monomers suitable for polycondensation reactions. These monomers would carry the specific fluorine and methoxy-substituted aromatic ring, which could then be incorporated into the backbone of high-performance polymers like polyamides or polyesters. The properties of these resulting polymers would be directly influenced by the presence of the 4-fluoro-3-methoxybenzoyl unit.

Preparation of Advanced Material Precursors

The unique electronic and structural characteristics of this compound also position it as a potential precursor for advanced materials, including those with applications in electronics and photonics. The incorporation of fluorine atoms into organic materials is a well-known strategy for tuning properties such as thermal stability, oxidative resistance, and dielectric constant.

While direct evidence for its use is not prevalent, one can envision the use of this compound in the synthesis of precursors for:

Liquid Crystals: The rigid aromatic core with its specific substitution pattern could be a component in the synthesis of liquid crystalline materials. The fluorine and methoxy groups would influence the mesophase behavior and the dielectric anisotropy of the final liquid crystal.

Fluorinated Poly(aryl ether ketone)s (PAEKs): While not explicitly cited, acyl chlorides are used in Friedel-Crafts acylation reactions to build the ketone linkages in PAEKs. By using this compound, one could introduce fluorine and methoxy groups into the polymer backbone, potentially enhancing properties like processability and thermal stability.

Organic Monomers for Covalent Organic Frameworks (COFs): Some suppliers categorize this compound under materials for COFs. scbt.com This suggests its potential use as a building block in the synthesis of these crystalline porous polymers, where the directional bonding and functional groups of the monomer would dictate the structure and properties of the resulting framework.

Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 3 Methoxybenzoyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms within the molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 4-Fluoro-3-methoxybenzoyl chloride are dictated by the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of the carbonyl chloride group and the fluorine atom, combined with the electron-donating effect of the methoxy (B1213986) group, results in a distinct set of chemical shifts for the aromatic protons and carbons.

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to H-2, H-5, and H-6. The methoxy group will appear as a sharp singlet in the upfield region. The coupling patterns (doublet, doublet of doublets) and coupling constants (J-values) are critical for assigning the specific protons, arising from spin-spin interactions with the neighboring fluorine and protons.

The ¹³C NMR spectrum will display signals for all eight carbon atoms. The carbonyl carbon is the most deshielded, appearing at the lowest field. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the substituents. For instance, the carbon atom ortho to the methoxy group (C-2) will be more shielded compared to the others.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on its precursor, 4-Fluoro-3-methoxybenzoic acid, and known substituent effects. The primary difference would be the greater deshielding of the carbonyl carbon and adjacent aromatic carbons in the benzoyl chloride.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| OCH₃ | ~3.9 - 4.0 | C=O | ~167 - 169 |

| H-2 | ~7.6 - 7.7 | C-4 (C-F) | ~158 - 160 (d, ¹JCF ≈ 250 Hz) |

| H-5 | ~7.3 - 7.4 | C-3 (C-OCH₃) | ~148 - 150 |

| H-6 | ~7.8 - 7.9 | C-1 | ~133 - 135 |

| C-6 | ~128 - 130 | ||

| C-2 | ~115 - 117 | ||

| C-5 | ~114 - 116 | ||

| OCH₃ | ~56 - 57 |

Note: Predicted values are based on data from similar structures and known substituent effects. 'd' denotes a doublet.

¹⁹F NMR for Elucidating Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in a molecule. nih.gov For this compound, the spectrum would consist of a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal is indicative of its electronic environment. In aromatic acyl fluorides, the fluorine chemical shifts can range significantly. For a fluorine atom on a benzene ring, the shift is typically observed between -100 and -140 ppm relative to a standard like CFCl₃. The signal would likely appear as a doublet of doublets due to coupling with the adjacent protons, H-5 (ortho coupling, ³JHF) and H-2 (meta coupling, ⁴JHF).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are indispensable for assembling the complete molecular structure by mapping out the bonding network. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. Weaker, long-range couplings might also be observed between other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link each aromatic proton signal (H-2, H-5, H-6) to its corresponding carbon signal (C-2, C-5, C-6) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons (typically over two or three bonds). sdsu.edu This is crucial for connecting the different fragments of the molecule. For instance, the methoxy protons would show a correlation to the C-3 carbon, confirming the position of the methoxy group. The aromatic protons would show correlations to neighboring carbons and, importantly, to the carbonyl carbon (C=O), which links the acyl chloride function to the aromatic ring. For example, H-2 and H-6 would be expected to show a ³JCH correlation to the carbonyl carbon. These correlations, taken together, provide unambiguous proof of the structure. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, with the molecular formula C₈H₆ClFO₂, the calculated monoisotopic mass is 188.0040 Da. An HRMS measurement yielding a value extremely close to this would confirm the molecular formula and rule out other potential formulas with the same nominal mass.

Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)

In tandem mass spectrometry (MS/MS), the molecular ion (parent ion) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions (daughter ions). Analyzing these fragments provides detailed structural information. chemguide.co.uk

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

Formation of the Benzoyl Cation: The most characteristic initial fragmentation is the loss of the chlorine radical to form the stable 4-fluoro-3-methoxybenzoyl cation. nih.gov This would be a prominent peak in the spectrum.

Loss of Carbon Monoxide: The resulting benzoyl cation can then lose a neutral carbon monoxide (CO) molecule, a very common fragmentation pathway for aromatic acylium ions, to yield a substituted phenyl cation. libretexts.org

Cleavage of the Methoxy Group: Fragmentation can also involve the methoxy group, such as the loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O).

Aromatic Ring Fragmentation: Further fragmentation of the fluorinated aromatic ring can occur, although the stability of the aromatic system makes this less favorable. whitman.edu The presence of fluorine can also lead to characteristic fragmentation patterns, sometimes involving fluorine migration. rsc.orgnih.gov

Table 2: Predicted MS/MS Fragmentation for this compound

| m/z | Proposed Fragment | Origin |

| 188/190 | [C₈H₆ClFO₂]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |

| 153 | [C₈H₆FO₂]⁺ | M⁺ - Cl |

| 125 | [C₇H₆FO]⁺ | [M⁺ - Cl] - CO |

| 173 | [C₇H₃ClFO₂]⁺ | M⁺ - CH₃ |

| 95 | [C₆H₃F]⁺ | [M⁺ - Cl - CO] - CH₂O |

Note: The proposed fragments are based on established fragmentation rules for related functional groups. nih.govlibretexts.orgwhitman.edu

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

In the synthesis of derivatives from this compound, the transformation of the benzoyl chloride moiety into other functional groups, such as ketones, amides, or esters, can be readily monitored by the appearance and disappearance of specific IR absorption bands. For instance, the highly reactive C-Cl bond in the benzoyl chloride will be absent in its derivatives, while new characteristic peaks will emerge.

A study on the synthesis of novel chalcones from substituted acetophenones, including those with fluoro and methoxy groups, highlights the key vibrational bands. ipindexing.com Chalcones, which are α,β-unsaturated ketones, are common derivatives synthesized from precursors like this compound. The IR spectra of such chalcones typically exhibit a strong absorption band for the carbonyl (C=O) group in the region of 1630-1690 cm⁻¹. The exact position of this band is influenced by the electronic effects of the substituents on the aromatic rings.

Furthermore, the synthesis of Schiff base derivatives provides another avenue for IR analysis. The reaction of an aldehyde or ketone (which can be derived from this compound) with a primary amine results in the formation of an imine or azomethine group (-C=N-). This functional group displays a characteristic absorption band in the IR spectrum, typically in the range of 1600-1650 cm⁻¹. For example, a study on a novel Schiff base ligand synthesized from 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid identified the azomethine group (-HC=N-) band at 1618.28 cm⁻¹. nih.gov

The presence of the fluoro and methoxy substituents on the aromatic ring also gives rise to specific vibrational modes. The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, while the C-O stretching of the methoxy group is observed around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region.

A representative, though not exhaustive, summary of expected IR absorption bands for derivatives of this compound is provided in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) in Chalcone (B49325) | Stretching | 1630-1690 |

| Imine (-C=N-) in Schiff Base | Stretching | 1600-1650 |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 |

| Methoxy (C-O) | Asymmetric Stretching | ~1250 |

| Methoxy (C-O) | Symmetric Stretching | ~1030 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aromatic (C-H) | Stretching | >3000 |

X-ray Crystallography of Co-crystals or Solid-State Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids. While the crystal structure of this compound itself has not been detailed in the available literature, the structural analysis of its solid-state derivatives, such as Schiff bases and chalcones, provides invaluable information on molecular geometry, conformation, and intermolecular interactions.

One pertinent example is the single-crystal X-ray diffraction analysis of a fluoro-functionalized Schiff base. mdpi.com In this study, the compound was found to crystallize in the monoclinic space group P2₁/c. The analysis revealed a nearly planar molecular conformation, stabilized by an intramolecular six-membered-ring hydrogen bond. A weak intramolecular C–H···F hydrogen bond was also identified, contributing to the planarity of the structure. mdpi.com Such detailed structural information is crucial for understanding the structure-property relationships of these compounds.

The crystallographic data obtained from such studies include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. This information provides a unique fingerprint for the crystalline form of the derivative.

In another relevant study, the crystal structure of a chalcone derivative was solved using single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group P21/n. researchgate.net The solid-state structure was stabilized by a combination of intermolecular interactions, including weak hydrogen bonds, C–H···π and π···π stacking interactions, and a notable O···C tetrel bonding interaction involving the oxygen atom of an ester group and the carbon atom of a methoxy moiety. researchgate.net

The table below presents hypothetical, yet representative, crystallographic data for a derivative of this compound, based on findings for similar compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.6613 |

| b (Å) | 21.251 |

| c (Å) | 9.6820 |

| α (°) | 90 |

| β (°) | 95.386 |

| γ (°) | 90 |

| Volume (ų) | 1566.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

The study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is another area where X-ray crystallography is essential. While no specific co-crystals of this compound are reported, the synthesis of such structures could be a promising strategy for modulating the physicochemical properties of its derivatives.

Synthesis and Characterization of Derivatives and Analogues of 4 Fluoro 3 Methoxybenzoyl Chloride

Functionalization Strategies at the Acid Chloride Moiety

The acyl chloride group is a highly reactive functional group, making it an excellent site for nucleophilic acyl substitution. This allows for the straightforward synthesis of a variety of derivatives, most notably amides and esters.

The general approach for forming these derivatives involves reacting 4-fluoro-3-methoxybenzoyl chloride with a suitable nucleophile, such as a primary or secondary amine for amides, or an alcohol for esters. These reactions are typically conducted in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. rsc.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate amide formation from the corresponding carboxylic acid. nih.gov

The synthesis of amides from acid chlorides is a well-established and efficient method. rsc.orgnih.gov For instance, N-benzyl-4-methoxybenzamide can be synthesized from 4-methoxybenzoyl chloride and benzylamine. nih.gov Similar strategies can be applied to this compound to produce a library of amide derivatives.

| Reactant 1 | Reactant 2 (Nucleophile) | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoyl chloride | Benzylamine | Amide | Triethylamine, Cyrene, 0°C to RT | rsc.org |

| 3,4-Dimethoxybenzoyl chloride | Pyrrolidine (B122466) | Amide | Triethylamine, Cyrene, 0°C to RT | rsc.org |

| 4-Methoxybenzoic acid | Benzylamine | Amide | Triphenylphosphine, N-chlorophthalimide, Toluene (B28343) | nih.gov |

| 4-Methoxybenzoyl chloride | Alcohols | Ester | Base catalyst | sigmaaldrich.com |

Modifications of the Methoxy (B1213986) Group in Derived Compounds

Once the acid chloride has been functionalized, the methoxy group on the aromatic ring can be targeted for further modification. A significant transformation is O-demethylation, which converts the methoxy ether into a hydroxyl group. This process unlocks new synthetic pathways, as the resulting phenol (B47542) can undergo a different set of reactions, such as etherification or esterification at the phenolic hydroxyl.

O-demethylation can be achieved through various chemical methods. For instance, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are known to be effective reagents for cleaving aryl methyl ethers. google.com Another common method involves the use of strong proton acids like hydrogen bromide (HBr) or hydrogen iodide (HI). In the context of complex molecules, enzymatic methods have also been explored. For example, human cytochrome P450 enzymes have been shown to catalyze the O-demethylation of methoxy-substituted flavonoids. nih.gov These studies demonstrate that the methoxy group is a modifiable handle for increasing molecular diversity. nih.gov

Regioselective Functionalization of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) presents a powerful strategy for introducing new substituents directly onto the benzene (B151609) ring of this compound derivatives. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom and the methoxy group. wikipedia.orglibretexts.org

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.orgmasterorganicchemistry.com

Methoxy Group (-OCH₃): Located at the C3 position, the methoxy group is a strong activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho- and para-director. masterorganicchemistry.com

Fluoro Group (-F): Positioned at C4, fluorine is an electronegative atom and thus deactivates the ring through a strong inductive effect. However, through resonance, it can donate a lone pair of electrons, making it an ortho-, para-director. libretexts.orgresearchgate.net

In the case of the 4-fluoro-3-methoxy-substituted ring, the powerful activating and directing effect of the methoxy group at C3 dominates. It will direct incoming electrophiles to the positions ortho (C2) and para (C6) to it. The fluorine at C4 also directs to its ortho positions (C3 and C5), but its influence is weaker. Therefore, electrophilic substitution is expected to occur preferentially at the C2 and C6 positions, which are ortho and para to the strongly activating methoxy group.

| Reaction Type | Electrophile | Predicted Major Product Position(s) | Governing Principle |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-Nitro, 6-Nitro | Ortho/para direction by the strong activating -OCH₃ group. libretexts.orgmasterorganicchemistry.com |

| Halogenation | Br⁺, Cl⁺ | 2-Halo, 6-Halo | Ortho/para direction by the strong activating -OCH₃ group. wikipedia.orglibretexts.org |

| Friedel-Crafts Acylation | R-C=O⁺ | 2-Acyl, 6-Acyl | Ortho/para direction by the strong activating -OCH₃ group. wikipedia.org |

| Sulfonation | SO₃ | 2-Sulfonyl, 6-Sulfonyl | Ortho/para direction by the strong activating -OCH₃ group. wikipedia.org |

Exploration of Isomeric Fluoro-methoxybenzoyl Chlorides and Their Reactivity Profiles

The reactivity and synthetic utility of fluoro-methoxybenzoyl chlorides can be significantly altered by the isomeric positioning of the fluoro and methoxy substituents on the aromatic ring. A comparison with this compound highlights these differences.

3-Fluoro-4-methoxybenzoyl chloride: In this isomer, the powerful activating methoxy group at C4 directs electrophiles to its ortho positions (C3 and C5). nih.gov The C3 position is already substituted with fluorine. The fluorine atom at C3 directs to its ortho (C2) and para (C4) positions. The directing vectors of the two groups are not fully aligned, potentially leading to mixtures of products upon electrophilic substitution.

5-Fluoro-2-methoxybenzoyl chloride: Here, the methoxy group at C2 strongly directs incoming electrophiles to its ortho (C3) and para (C6) positions. sigmaaldrich.com The fluorine at C5 directs to its ortho positions (C4 and C6). The directing effect towards the C6 position is reinforced by both substituents, suggesting that electrophilic attack at C6 would be highly favored.

2-Fluoro-5-methoxybenzoyl chloride: The methoxy group at C5 directs to C4 and C6 (ortho) and C2 (para). bldpharm.com The fluorine at C2 directs to C3 (ortho) and C6 (para). Again, the C6 position is reinforced by both groups, indicating a strong preference for substitution at this site.

The electronic nature of the ring in these isomers also affects the reactivity of the acid chloride moiety itself. The presence of electron-withdrawing fluorine and electron-donating methoxy groups at different positions relative to the benzoyl chloride group will subtly alter the electrophilicity of the carbonyl carbon, potentially influencing the rates of nucleophilic substitution reactions.

| Compound Name | CAS Number | Predicted Primary Site(s) of Electrophilic Attack | Reference |

|---|---|---|---|

| This compound | 82846-19-3 | C2, C6 | bldpharm.com |

| 3-Fluoro-4-methoxybenzoyl chloride | 3907-15-1 | C5 (and potentially C2) | nih.gov |

| 5-Fluoro-2-methoxybenzoyl chloride | 704-03-0 | C6, C3 | sigmaaldrich.com |

| 2-Fluoro-5-methoxybenzoyl chloride | 659737-56-1 | C6, C4 | bldpharm.com |

Advanced Theoretical and Computational Investigations of 4 Fluoro 3 Methoxybenzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, offering a balance between accuracy and computational cost. wikipedia.orgnih.gov For 4-Fluoro-3-methoxybenzoyl chloride, DFT calculations, typically employing functionals like B3LYP with a comprehensive basis set such as 6-311++G(d,p), are instrumental in elucidating its fundamental electronic characteristics. tsijournals.comtsijournals.com

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity. youtube.comscience.gov For this compound, the HOMO is expected to be predominantly localized on the benzene (B151609) ring, with significant contributions from the p-orbitals of the oxygen atom in the methoxy (B1213986) group, which acts as a strong π-electron donor. Conversely, the LUMO is anticipated to be centered on the benzoyl chloride moiety, specifically on the π* orbital of the carbonyl group and the C-Cl bond, reflecting the electron-withdrawing nature of this substituent. youtube.comrsc.org The fluorine atom also contributes to lowering the energy of the molecular orbitals through its strong inductive effect.

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. The combined electronic effects of the substituents—the π-donating methoxy group and the σ-withdrawing fluorine and benzoyl chloride groups—collectively modulate this energy gap.

| Molecular Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| LUMO+1 | -0.58 | Aromatic Ring (π) |

| LUMO | -1.95 | Carbonyl Group (C=O π), C-Cl bond |

| HOMO | -6.85 | Aromatic Ring (π), Methoxy Group (O p-orbital) |

| HOMO-1 | -7.50 | Aromatic Ring (π), Fluorine (p-orbital) |

The electron density distribution, another crucial output of DFT calculations, maps the regions of high and low electron density across the molecule. researchgate.nettu-braunschweig.de For this compound, the electron density map would reveal a high concentration of electrons around the highly electronegative oxygen, fluorine, and chlorine atoms. The carbonyl carbon and the carbon atom attached to the fluorine would exhibit relative electron deficiency. This distribution is fundamental to understanding the molecule's electrostatic potential and its susceptibility to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts)

DFT, in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for the accurate prediction of NMR chemical shifts. nih.govacs.org This computational approach calculates the magnetic shielding tensors for each nucleus, which can be correlated with experimental chemical shifts. nih.govacs.org For this compound, this method can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The process involves optimizing the molecular geometry and then performing a GIAO-DFT calculation, often with a functional specifically parameterized for NMR predictions. comporgchem.com

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the chemical shifts of the aromatic protons are influenced by the combined electron-donating and withdrawing effects of the substituents. The ¹³C chemical shifts would clearly differentiate the carbonyl carbon, the carbons bonded to the electronegative F and O atoms, and the other aromatic carbons. The ¹⁹F chemical shift is particularly sensitive to the electronic structure of its surroundings.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (aromatic, ortho to -COCl) | 7.85 |

| H (aromatic, meta to -COCl) | 7.40 |

| H (aromatic, ortho to -OCH₃) | 7.15 |

| H (-OCH₃) | 3.95 |

| C (C=O) | 168.5 |

| C (C-F) | 155.0 (d, JCF ≈ 250 Hz) |

| C (C-OCH₃) | 148.2 |

| C (C-COCl) | 132.1 |

| C (aromatic) | 125.8 |

| C (aromatic) | 114.3 (d, JCF ≈ 22 Hz) |

| C (-OCH₃) | 56.4 |

| F | -118.0 |

Conformation Analysis and Potential Energy Surface Mapping

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the carbonyl carbon to the aromatic ring. A Potential Energy Surface (PES) scan can be computationally generated by systematically varying the dihedral angle (e.g., O=C-C=C) and calculating the energy at each step. longdom.orglibretexts.org This analysis reveals the lowest energy conformations (global and local minima) and the energy barriers to rotation (transition states). visualizeorgchem.com

For benzoyl chlorides, a planar conformation, where the carbonyl group is coplanar with the benzene ring, is often the most stable due to favorable conjugation between the π-systems. researchgate.net However, steric hindrance from ortho substituents can favor a non-planar conformation. In this compound, the substituents are not in the ortho position to the benzoyl chloride group, suggesting that the planar conformer is likely the global minimum. The PES would likely show two equivalent minima corresponding to the planar arrangement and a rotational barrier corresponding to the perpendicular conformation.

| Conformer | Dihedral Angle (O=C-Caryl-Caryl) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Planar (Minimum) | 0° / 180° | 0.0 | Most stable conformer, allows for π-conjugation. |

| Perpendicular (Transition State) | 90° / 270° | ~4-6 | Rotational barrier, conjugation is broken. |

Quantum Chemical Studies on Aromaticity and Substituent Effects

Aromaticity is a fundamental concept describing the unique stability and reactivity of cyclic conjugated systems. numberanalytics.com This property can be quantified using several computational indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion of aromaticity, where a negative value at the center of the ring (NICS(0)) or slightly above it (NICS(1)) indicates aromatic character. github.io The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value close to 1 signifies high aromaticity, derived from bond length equalization. acs.orgnih.gov

| Compound | HOMA Index | NICS(1)zz (ppm) | Aromatic Character |

|---|---|---|---|

| Benzene (Reference) | 1.000 | -34.5 | Highly Aromatic |

| This compound | 0.985 | -32.8 | Slightly reduced aromaticity due to substituent effects |

Emerging Research Directions and Future Perspectives for 4 Fluoro 3 Methoxybenzoyl Chloride Chemistry

Application in Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and facile scalability. The high reactivity of acyl chlorides like 4-Fluoro-3-methoxybenzoyl chloride makes them prime candidates for adaptation into flow chemistry systems.

The use of continuous-flow reactors can mitigate the risks associated with highly exothermic reactions, which are common when using reactive reagents such as benzoyl chlorides. uc.pt The small reaction volumes within the microchannels of a flow reactor allow for rapid and efficient heat dissipation, preventing thermal runaways and the formation of undesired byproducts. This level of control is particularly advantageous for reactions involving this compound, where precise temperature management can be crucial for achieving high selectivity.

Future research in this area is expected to focus on the development of dedicated flow-based protocols for the synthesis of a wide array of derivatives from this compound. This could include its use in the continuous production of esters, amides, and ketones, which are valuable intermediates in the pharmaceutical and agrochemical industries. The integration of in-line purification and analysis techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, with flow reactors could enable the real-time optimization and monitoring of these processes. rsc.org A key advantage of flow synthesis is the ability to safely handle hazardous reagents and intermediates, which is highly relevant to the chemistry of acyl chlorides. allfordrugs.com

Table 1: Potential Advantages of Flow Chemistry for this compound Reactions

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

| Enhanced Heat Transfer | Improved temperature control, prevention of hotspots and thermal runaways. | Safely manage exothermic acylation reactions. |

| Rapid Mixing | Faster reaction rates and improved product homogeneity. | Increase efficiency of reactions with other reagents. |

| Increased Safety | Smaller reaction volumes minimize the impact of potential hazards. | Reduce risks associated with this reactive compound. |

| Process Automation | Precise control over reaction parameters and continuous operation. | Enable consistent and reproducible synthesis of derivatives. |

| Scalability | Straightforward scaling from laboratory to production scale. | Facilitate industrial production of desired products. |

Integration into Automated Synthesis Platforms

The demand for large libraries of novel chemical compounds for drug discovery and materials science has driven the development of automated synthesis platforms. These systems can perform a multitude of reactions in parallel, significantly accelerating the pace of research and development. This compound is an ideal reagent for incorporation into such platforms due to its ability to readily react with a diverse range of nucleophiles.

Automated synthesizers can be programmed to dispense precise amounts of this compound and various reaction partners (e.g., amines, alcohols, thiols) into individual wells of a microtiter plate. Subsequent automated work-up and purification steps can then yield a library of hundreds or even thousands of distinct compounds. This high-throughput approach can be invaluable for structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is required to optimize its biological activity.

The future of automated synthesis involving this compound will likely see the development of more sophisticated and integrated systems. These could combine automated reaction execution with computational tools for library design and in silico screening, further streamlining the discovery pipeline. The use of solid-phase synthesis, where the substrate is attached to a resin, could also be employed in conjunction with this compound to simplify the purification of the final products.

Contributions to Green Chemistry Principles in Chemical Manufacturing

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of this compound in synthesis can contribute to these principles in several ways.

Furthermore, the development of reactions that proceed under milder conditions and with higher atom economy is a central goal of green chemistry. Research into the catalytic activation of this compound could lead to reactions that require less energy and produce less waste. The use of alternative, greener solvents, such as ionic liquids, has also been explored for benzoylation reactions as a replacement for traditional volatile organic compounds. nih.gov

The inherent reactivity of this compound can also contribute to greener processes by enabling reactions to proceed to completion more quickly and with fewer side reactions, thus reducing the need for extensive purification steps that often consume large quantities of solvents and energy.

Development of Novel Catalytic Transformations Mediated by this compound

While benzoyl chlorides are traditionally used as acylating agents in stoichiometric reactions, there is an emerging interest in their use as mediators or precursors in catalytic cycles. The electronic properties of this compound, arising from its specific substitution pattern, could be harnessed to develop novel catalytic transformations.

The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making the acyl chloride more reactive. Conversely, the methoxy (B1213986) group can influence the electronic and steric environment of the molecule. This interplay of electronic effects could be exploited in the design of new catalytic systems. For example, this compound could potentially be used to generate reactive intermediates in situ that can then participate in catalytic cycles for carbon-carbon or carbon-heteroatom bond formation.

Future research may explore the use of this compound in transition-metal-catalyzed cross-coupling reactions or as a precursor for the generation of novel organocatalysts. The development of such catalytic processes would represent a significant advancement in the utility of this versatile building block, moving beyond its traditional role as a simple acylating agent.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-fluoro-3-methoxybenzoyl chloride, and how can purity be validated?

Answer:

The synthesis typically involves chlorination of the corresponding benzoic acid derivative (e.g., 4-fluoro-3-methoxybenzoic acid) using thionyl chloride (SOCl₂) under reflux conditions . Key steps include:

- Reaction Setup : Reflux the benzoic acid with excess SOCl₂ in anhydrous dichloromethane (DCM) for 4–6 hours.

- Purification : Remove excess SOCl₂ via rotary evaporation, followed by distillation under reduced pressure.

- Validation : Purity (>95%) is confirmed via HPLC (as in ) and <sup>19</sup>F NMR to verify substitution patterns .

Basic: What nucleophilic reactions are feasible with this compound, and how are reaction conditions optimized?

Answer:

The compound reacts with nucleophiles (amines, alcohols) to form amides or esters. For example:

- Amide Formation : React with primary amines (e.g., methylamine) in DCM at 0–5°C, using a base (e.g., triethylamine) to neutralize HCl .

- Esterification : Use alcohol nucleophiles (e.g., methanol) under similar conditions.

Optimization Tips : - Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).

- Avoid excess moisture to prevent hydrolysis .

Advanced: How can conflicting spectroscopic data (e.g., <sup>13</sup>C NMR shifts) for derivatives of this compound be resolved?

Answer:

Discrepancies often arise from solvation effects or substituent electronic interactions. Methodological approaches include:

- Comparative Analysis : Cross-reference with NIST spectral databases (e.g., for analogous compounds).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and validate experimental data .

- Isotopic Labeling : Introduce <sup>2</sup>H or <sup>13</sup>C labels to isolate specific signal assignments .

Advanced: What strategies mitigate decomposition during storage of this compound?

Answer:

Decomposition (hydrolysis or oxidation) is minimized by:

- Storage Conditions : Keep at +4°C in sealed, moisture-free containers under inert gas (argon) .

- Stabilizers : Add molecular sieves (3Å) to absorb trace moisture.

- Monitoring : Regular FT-IR analysis to detect carbonyl group integrity (peak ~1750 cm⁻¹) .

Basic: How is this compound characterized using mass spectrometry?

Answer:

- Electron Ionization (EI-MS) : Look for molecular ion peaks [M]<sup>+</sup> at m/z 202 (C₈H₆ClFO₂).

- Fragmentation Patterns : Dominant fragments include [M-Cl]<sup>+</sup> (m/z 167) and [M-COCl]<sup>+</sup> (m/z 137) .

- High-Resolution MS : Use HRMS (e.g., Q-TOF) to confirm exact mass (theoretical: 202.0043) .

Advanced: What are the challenges in using this compound in Suzuki-Miyaura couplings, and how are they addressed?

Answer:

Challenges include:

- Electron-Withdrawing Effects : The fluorine and methoxy groups reduce reactivity.

- Solution : Use Pd(PPh₃)₄ catalyst with elevated temperatures (80–100°C) in THF/water .

- Boronic Acid Selection : Electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) improve coupling yields .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and a fume hood.

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with vermiculite .